molecular formula C19H23BrO3 B5005312 2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene

Cat. No.: B5005312
M. Wt: 379.3 g/mol
InChI Key: QNPXQBQUJDPTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, along with a butoxy group substituted with an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative. The intermediate product is then subjected to further reactions, such as etherification and alkylation, to introduce the butoxy and ethoxyphenoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the aromatic ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-[4-(4-ethoxyphenoxy)butoxy]-4-methylbenzene
  • 2-bromo-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
  • 2-bromo-1-[4-(2-propoxyphenoxy)butoxy]-4-methylbenzene

Uniqueness

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-bromo-1-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-3-21-18-8-4-5-9-19(18)23-13-7-6-12-22-17-11-10-15(2)14-16(17)20/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPXQBQUJDPTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.